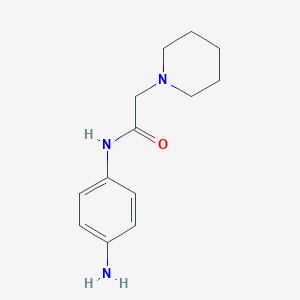

N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-aminophenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-11-4-6-12(7-5-11)15-13(17)10-16-8-2-1-3-9-16/h4-7H,1-3,8-10,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMDLTMWYNWMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360105 | |

| Record name | N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100450-98-4 | |

| Record name | N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial activity, suggesting that the targets could be microbial proteins or enzymes

Mode of Action

It’s suggested that similar compounds may exert their effects by perturbing the cytoplasmic membrane and interacting intracellularly. This could lead to changes in cell function and viability. More detailed studies are required to elucidate the exact mode of action of this compound.

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds, it’s plausible that this compound could interfere with essential biochemical pathways in microbes, leading to their death or growth inhibition

Result of Action

Based on the potential antimicrobial activity of similar compounds, it can be hypothesized that this compound may lead to the death or growth inhibition of microbes

Biological Activity

N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as piperidine derivatives. The synthesis typically involves the reaction between 4-aminophenyl and piperidine derivatives with acetic anhydride or acetyl chloride, yielding high purity with yields ranging from 70% to 90%. The molecular structure is characterized by an amine group attached to a piperidine ring, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate neurotransmitter levels in synaptic clefts, thereby enhancing neuronal communication and potentially reducing seizure frequency. Additionally, the compound exhibits inhibition of acetylcholinesterase (AChE), positioning it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the brain.

Antihistaminic Properties

This compound has demonstrated significant antihistaminic activity in animal models, suggesting its potential use in treating allergic reactions. This property is particularly relevant for managing symptoms associated with allergies and hay fever.

Anticonvulsant Activity

Research has shown that derivatives similar to this compound exhibit anticonvulsant properties. In studies involving animal models, these compounds have been tested for their efficacy against induced seizures, showing promising results in reducing seizure frequency and severity .

Antimicrobial Activity

Recent studies indicate that piperidine derivatives possess antimicrobial properties. This compound has been evaluated for its antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Research Findings and Case Studies

A summary of key findings related to the biological activity of this compound is presented in the following table:

Preparation Methods

Nucleophilic Substitution via Bromoacetamide Intermediates

A widely adopted method involves the reaction of 4-aminophenylamine with bromoacetyl bromide to form the intermediate N-(4-aminophenyl)-2-bromoacetamide , followed by displacement of the bromide with piperidine.

Procedure :

-

Bromoacetamide Formation :

-

Piperidine Substitution :

Key Conditions :

Coupling Reagent-Mediated Synthesis

Alternative approaches utilize coupling agents such as hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the acetamide bond directly between 4-aminophenylamine and piperidine-1-ylacetic acid.

Procedure :

-

Acid Activation :

-

Amine Coupling :

Advantages :

Optimization of Reaction Parameters

Solvent and Base Selection

Temperature and Time

-

Substitution Step : Heating to 50°C reduces reaction time to 30–40 minutes vs. 2–4 hours at 25°C.

-

Coupling Reactions : Prolonged stirring (8 hours) at 20°C maximizes yield.

Purification and Characterization

Isolation Techniques

Spectral Data

-

IR Spectroscopy :

-

¹H-NMR (300 MHz, CD₃OD) :

-

Mass Spectrometry :

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Coupling Reagent |

|---|---|---|

| Yield | 70–75% | 80–85% |

| Purity | >95% | >98% |

| Reaction Time | 30–70 min | 4–8 hours |

| Cost Efficiency | Moderate | High |

Challenges and Mitigation Strategies

-

Side Reactions :

-

Byproduct Formation :

Industrial-Scale Considerations

Q & A

Q. What are the common synthetic routes for N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Route 1 : Reacting 2-chloro-N-(4-aminophenyl)acetamide derivatives with piperidine in polar aprotic solvents (e.g., DMF or acetone) under reflux, using triethylamine as a catalyst. Reaction progress is monitored via TLC, and products are purified via recrystallization (e.g., ethanol) .

- Route 2 : Reduction of nitro intermediates (e.g., 2-(piperidin-1-yl)-N-(4-nitrophenyl)acetamide) using zinc dust and HCl in ethanol at low temperatures (-10°C), followed by neutralization and extraction .

Q. Key Optimization Parameters :

| Parameter | Example Values | Reference |

|---|---|---|

| Solvent | Dimethyl ketone, DMF | |

| Catalyst | Triethylamine | |

| Temperature | Reflux (~80°C) | |

| Reaction Time | 13–24 hours | |

| Purification | Recrystallization (ethanol) |

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated DMSO or CDCl3 to confirm substituent positions and piperidine ring integration .

- Mass Spectrometry (MS) : High-resolution MS (e.g., FAB or ESI) to verify molecular weight (e.g., observed [M+1]+ at m/z 416.15 in related compounds) .

- Elemental Analysis : Combustion analysis to validate C, H, N, O content (e.g., ±0.05% deviation from theoretical values) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How is the compound screened for initial pharmacological activity?

Answer:

- In Vitro Assays :

- Target Binding : Radioligand displacement assays (e.g., using [3H]-labeled RORγ ligands) to determine binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Answer: Discrepancies may arise from variations in assay conditions or compound stability. Mitigation strategies include:

- Standardized Protocols : Use identical cell lines (e.g., Jurkat T-cells for RORγ studies) and buffer systems (pH 7.4 PBS) .

- Stability Testing : Assess compound degradation via LC-MS under assay conditions (e.g., 37°C in culture media) .

- Positive Controls : Include reference compounds (e.g., SR1001 for RORγ inhibition) to validate assay reproducibility .

Q. What strategies improve solubility for in vivo studies?

Answer:

Q. How can mechanistic studies confirm RORγ modulation as the primary target?

Answer:

- Knockout Models : Compare activity in wild-type vs. RORγ-KO T-cells using siRNA or CRISPR-Cas9 .

- Transcriptomics : RNA-seq to identify downstream genes (e.g., IL-17A, IL-23R) affected by treatment .

- X-ray Crystallography : Resolve co-crystal structures of the compound bound to RORγ ligand-binding domain (LBD) .

Q. How are reaction conditions optimized to minimize impurities?

Answer:

- Stepwise Monitoring : Use TLC or in-situ IR spectroscopy to detect intermediates (e.g., unreacted chloroacetamide) .

- Column Chromatography : Employ silica gel columns with gradient elution (hexane → ethyl acetate) for challenging separations .

- Temperature Control : Maintain sub-zero temperatures during reduction steps to prevent side reactions (e.g., over-reduction of nitro groups) .

Q. What methods validate in vitro findings in animal models?

Answer:

- Pharmacokinetics : Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS after oral/intravenous dosing in rodents .

- Disease Models : Test efficacy in autoimmune models (e.g., EAE for multiple sclerosis) with dose-dependent IL-17 suppression .

- Toxicology : Assess liver/kidney function via ALT, AST, and BUN levels after 28-day repeated dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.